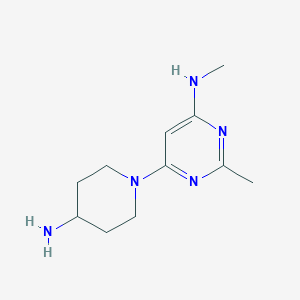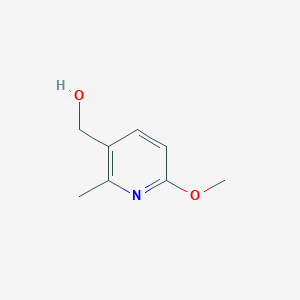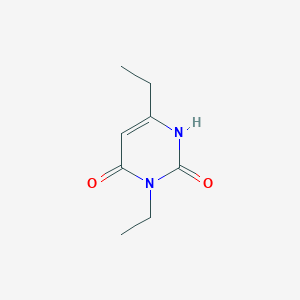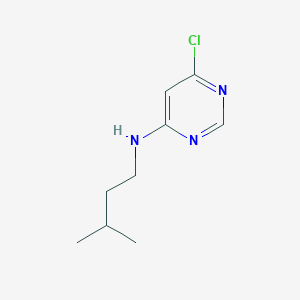
6-(4-氨基哌啶-1-基)-N,2-二甲基嘧啶-4-胺
描述
6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H19N5 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成与设计
哌啶衍生物在药物的设计和合成中起着至关重要的作用。它们是构建各种药物的关键基石。 6-(4-氨基哌啶-1-基)-N,2-二甲基嘧啶-4-胺的独特结构使其成为合成新型治疗剂的宝贵前体,特别是由于其能够穿过血脑屏障而针对神经系统疾病的治疗剂 .
药理学研究
在药理学中,该化合物的衍生物已被研究用于其作为中枢神经系统活性的调节剂的潜力。它们正在被研究以评估其在治疗抑郁症、焦虑症和精神分裂症等疾病中的疗效。 氨基哌啶部分通常与与各种神经递质受体的结合亲和力有关 .
化学生物学
化学生物学家利用该化合物来研究生物系统。它可以作为分子探针来理解蛋白质-配体相互作用、酶机制和信号转导通路。 它的结构多功能性允许创建用于生物分子追踪的荧光标签或亲和力标签 .
材料科学
在材料科学中,哌啶衍生物用于改变材料的性能。6-(4-氨基哌啶-1-基)-N,2-二甲基嘧啶-4-胺可以掺入聚合物中以增强其柔韧性、耐久性和耐化学性。 它也因其电子供体特性而应用于有机半导体的开发 .
催化
该化合物用于催化过程中促进化学反应。它可以在过渡金属配合物中充当配体,这些配合物催化有机合成中的重要转化,例如氢化、环化和胺化反应。 它在多组分反应中的作用对于有效地创建复杂分子尤为值得注意 .
农药研究
在农药行业,哌啶衍生物是杀虫剂和除草剂的成分。它们有助于开发更有效且环境友好的新配方。 该化合物的衍生物可能会影响害虫的神经系统,从而导致针对作物疾病和侵染的新作用机制 .
分析化学
分析化学家在开发新的分析方法中使用6-(4-氨基哌啶-1-基)-N,2-二甲基嘧啶-4-胺。 它可用作色谱和质谱中的标准品或试剂来识别和量化生物分子,提供高灵敏度和特异性 .
生物制药生产
在生物制药生产中,该化合物的衍生物正在被研究用于其在治疗性蛋白质和肽生产中的作用。 它们可用于在合成和储存过程中提高生物活性化合物的稳定性和溶解度 .
作用机制
Target of Action
It is known that piperidine derivatives, which include this compound, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways related to their therapeutic applications .
Result of Action
Piperidine derivatives are known to exert various therapeutic effects at the molecular and cellular level .
生化分析
Biochemical Properties
6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a crucial enzyme in cell signaling pathways that regulate growth and survival . The compound binds to the active site of PKB, preventing its phosphorylation and subsequent activation. This interaction disrupts the downstream signaling pathways, leading to altered cellular responses.
Cellular Effects
The effects of 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the proliferation of cancer cells by blocking the PI3K-Akt-mTOR pathway . This inhibition leads to reduced cell growth and increased apoptosis. Additionally, 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FOXO) transcription factors. As a result, the compound induces apoptosis and inhibits cell proliferation. Additionally, 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine may also interact with other kinases and transcription factors, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine leads to sustained inhibition of cell proliferation and induction of apoptosis. The compound’s effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth . At high doses, 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine may also induce toxic effects, such as hepatotoxicity and nephrotoxicity. Therefore, careful dose optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites. These metabolites may further undergo conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolic pathways of 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine may also influence its pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to various subcellular compartments, including the cytoplasm and nucleus. The distribution of 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine within tissues may also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit kinases and other signaling molecules. The subcellular localization of 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine may also be influenced by its chemical properties and interactions with cellular components.
属性
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-8-14-10(13-2)7-11(15-8)16-5-3-9(12)4-6-16/h7,9H,3-6,12H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWPRVQEWHYLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)




![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)

